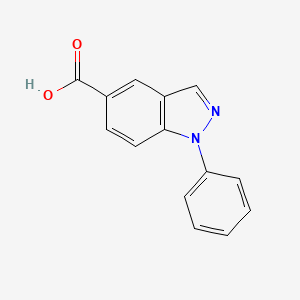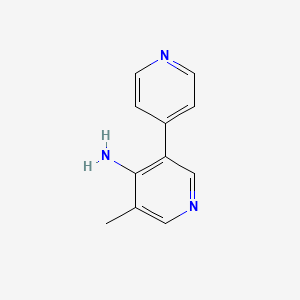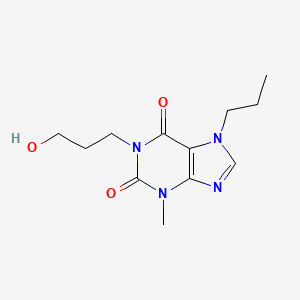
1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine is a synthetic xanthine derivative Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine typically involves the alkylation of xanthine derivatives. The process begins with the preparation of 3-methylxanthine, which is then subjected to a series of alkylation reactions to introduce the hydroxypropyl and propyl groups. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The xanthine core can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction of the xanthine core can produce a dihydroxanthine derivative.
科学的研究の応用
1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of xanthine derivatives.
Biology: The compound is investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine involves its interaction with various molecular targets, including adenosine receptors and phosphodiesterases. By inhibiting these targets, the compound can modulate cellular signaling pathways, leading to various physiological effects. For example, inhibition of adenosine receptors can result in increased neurotransmitter release and enhanced cognitive function.
類似化合物との比較
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulating effects on the central nervous system.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine: Found in cocoa and chocolate, it has mild stimulant effects.
Uniqueness
1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other xanthine derivatives. Its hydroxypropyl group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.
特性
分子式 |
C12H18N4O3 |
|---|---|
分子量 |
266.30 g/mol |
IUPAC名 |
1-(3-hydroxypropyl)-3-methyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O3/c1-3-5-15-8-13-10-9(15)11(18)16(6-4-7-17)12(19)14(10)2/h8,17H,3-7H2,1-2H3 |
InChIキー |
FSJMWIBXGCDLPP-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


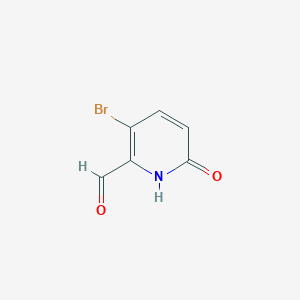
![Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate](/img/structure/B13867816.png)

![4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13867823.png)

![4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13867839.png)
![N-(3-imidazol-1-ylpropyl)-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13867852.png)
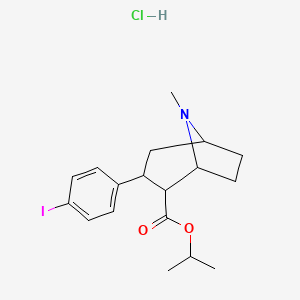

![Methyl 7-(2-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13867856.png)
![Trimethyl-[2-[(4-nitrotriazol-1-yl)methoxy]ethyl]silane](/img/structure/B13867861.png)
![Ethyl 1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13867862.png)
